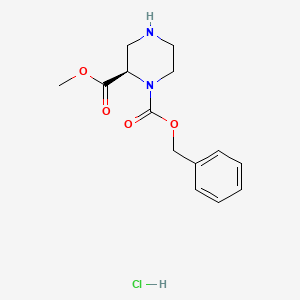
1-O-benzyl 2-O-methyl (2R)-piperazine-1,2-dicarboxylate;hydrochloride
Description
®-PIPERAZINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER 2-METHYL ESTER is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with carboxylic acid, benzyl ester, and methyl ester groups
Propriétés
Numéro CAS |
1217455-34-9 |
|---|---|
Formule moléculaire |
C14H19ClN2O4 |
Poids moléculaire |
314.766 |
Nom IUPAC |
1-O-benzyl 2-O-methyl (2R)-piperazine-1,2-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-9-15-7-8-16(12)14(18)20-10-11-5-3-2-4-6-11;/h2-6,12,15H,7-10H2,1H3;1H/t12-;/m1./s1 |
Clé InChI |
QRUPZPVVRPOJKT-UTONKHPSSA-N |
SMILES |
COC(=O)C1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-PIPERAZINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER 2-METHYL ESTER typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups can be introduced via carboxylation reactions using carbon dioxide and suitable catalysts.
Esterification: The benzyl ester and methyl ester groups are introduced through esterification reactions using benzyl alcohol and methanol, respectively, in the presence of acid catalysts.
Industrial Production Methods
In industrial settings, the production of ®-PIPERAZINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER 2-METHYL ESTER may involve continuous flow processes to enhance efficiency and yield. Flow microreactors have been employed to achieve sustainable and scalable synthesis of ester compounds .
Analyse Des Réactions Chimiques
Types of Reactions
®-PIPERAZINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER 2-METHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
®-PIPERAZINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER 2-METHYL ESTER has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-PIPERAZINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER 2-METHYL ESTER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine-1,4-dicarboxylic acid derivatives: These compounds share the piperazine ring and carboxylic acid groups but differ in the ester substituents.
Benzyl esters of amino acids: These compounds have similar ester groups but different core structures.
Uniqueness
®-PIPERAZINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER 2-METHYL ESTER is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


